(2-(Acryloyloxy)ethyl)trimethylammonium chloride

Polymerization kinetics Cationic monomer reactivity Activation energy

(2-(Acryloyloxy)ethyl)trimethylammonium chloride, commonly abbreviated as DAC or DMAEA-Q, is a quaternary ammonium acrylate monomer that co-polymerizes with acrylamide and other vinyl monomers to produce high-charge-density cationic polyelectrolytes. Its molecular structure features an acrylate ester linkage connecting the polymerizable double bond to the quaternary ammonium headgroup, which distinguishes it from methacrylate-based (DMC) and methacrylamide-based (MAPTAC) analogs in polymerization kinetics and copolymer microstructure.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 44992-01-0
Cat. No. B1214260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Acryloyloxy)ethyl)trimethylammonium chloride
CAS44992-01-0
Synonyms(2-(acryloyloxy)ethyl)trimethylammonium chloride
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)C=C.[Cl-]
InChIInChI=1S/C8H16NO2.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1
InChIKeyFZGFBJMPSHGTRQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Acryloyloxy)ethyl)trimethylammonium Chloride (DAC) CAS 44992-01-0: Baseline Identity and Procurement-Relevant Profile


(2-(Acryloyloxy)ethyl)trimethylammonium chloride, commonly abbreviated as DAC or DMAEA-Q, is a quaternary ammonium acrylate monomer that co-polymerizes with acrylamide and other vinyl monomers to produce high-charge-density cationic polyelectrolytes [1]. Its molecular structure features an acrylate ester linkage connecting the polymerizable double bond to the quaternary ammonium headgroup, which distinguishes it from methacrylate-based (DMC) and methacrylamide-based (MAPTAC) analogs in polymerization kinetics and copolymer microstructure [1]. As an 80 wt% aqueous solution stabilized with MEHQ inhibitor, DAC serves as a primary building block for cationic polyacrylamides used in water treatment, papermaking, and hydrogel fabrication.

Why DAC Cannot Be Replaced by Generic Cationic Monomers: Structural Determinants of Performance Divergence


Although DAC, DMC (methacryloyloxyethyltrimethylammonium chloride), and MAPTAC (methacrylamidopropyltrimethylammonium chloride) all deliver a quaternary ammonium charge, their copolymerization reactivity ratios with acrylamide differ markedly—DAC exhibits r₁ = 0.48, r₂ = 0.64, whereas DMC shows r₁ = 1.71, r₂ = 0.25 [1]. This divergence arises from the absence (DAC) versus presence (DMC) of an α-methyl group, which alters radical stability, monomer polarity, and steric hindrance during chain propagation [2]. Consequently, DAC-based copolymers possess a more alternating sequence distribution, translating into measurably different flocculation selectivity, hydrogel extensibility, and polymerization energy efficiency relative to DMC- or MAPTAC-derived polymers. Substituting DAC with a generic cationic monomer without accounting for these quantified reactivity and performance gaps risks underperformance in target applications.

DAC (CAS 44992-01-0) Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparator Data


Polymerization Activity: DAC Exhibits the Highest Propagation Rate and Lowest Activation Energy Among Three Commercial Cationic Monomers

Under identical aqueous free-radical conditions, DAC polymerizes faster than both DMC and MAPTAC. The activation energy (Eₐ) for DAC homopolymerization is 138.97 kJ/mol, compared to 141.24 kJ/mol for DMC and 226.97 kJ/mol for MAPTAC [1]. The polymerization rate equation for DAC is Rₚ ∝ [M]⁴·²⁵[I]⁰·⁵¹, versus DMC at [M]³·⁷⁷[I]⁰·⁵⁰ and MAPTAC at [M]³·³⁰[I]⁰·⁴⁹, indicating a markedly higher dependence on monomer concentration that favors rapid molecular-weight build-up in concentrated feeds [1].

Polymerization kinetics Cationic monomer reactivity Activation energy

Copolymerization Reactivity Ratios with Acrylamide: DAC Favors Alternating Sequence, DMC Favors Blocky Incorporation

When copolymerized with acrylamide (AM) at pH 6.1, DAC exhibits reactivity ratios r₁ (DAC) = 0.48 and r₂ (AM) = 0.64, both below unity, indicating a strong tendency toward alternating copolymerization [1]. In contrast, DMC gives r₁ = 1.71 and r₂ = 0.25, meaning DMC preferentially homopolymerizes while AM is consumed slowly, producing a blockier microstructure [1]. The product r₁·r₂ for DAC-AM is 0.31 (alternating), versus 0.43 for DMC-AM (less alternating). For further context, dimethyldiallylammonium chloride (DMDAAC) with AM yields r₁ = 0.58, r₂ = 6.7, a dramatically different profile [1].

Reactivity ratios Copolymer composition Sequence distribution

Polyampholyte Hydrogel Mechanics: DAC-Based Gels Achieve 12,600% Fracture Strain Versus MATAC-Based Gels

In a direct comparison of polyampholyte hydrogels synthesized with the same anionic comonomer, the DAC-derived gel (G-D) achieved a fracture strain of 12,600%, a work of extension at fracture of 27.8 MJ·m⁻³, and a stress of 0.5 MPa [1]. The MATAC-derived gel (G-M), which carries an additional α-methyl group, was markedly stiffer and stronger but far less extensible [1]. The single methyl group difference between DAC and MATAC dramatically alters ionic-bond strength and network microstructure, making DAC the monomer of choice when extreme stretchability is required [1].

Hydrogel Fracture strain Polyampholyte Mechanical properties

Oilfield Produced-Water Flotation: P(DAC-AM) Maintains >90% Oil Removal Efficiency, Outperforming P(DMDAAC-AM)

In flotation treatment of polymer-flooding produced water from the Luda 10-1 oilfield, P(DAC-AM) maintained oil removal and turbidity reduction efficiencies consistently above 90% across a range of hydrolyzed polyacrylamide (HPAM) concentrations and molecular weights [1]. Under identical conditions, P(DMDAAC-AM) performance deteriorated markedly, with both oil removal and turbidity reduction falling below 85% [1]. Upon optimization, P(DAC-AM) achieved effective flotation within 5 minutes at a dosage of only 30 mg/L [1].

Oilfield produced water Flotation Cationic flocculant Oil removal

Inorganic Sludge Dewatering: P(DAC-AM) Reduces Filter-Cake Volume by 13% and Recovers 16% More Polyaluminum Chloride Than P(DMC-AM)

A systematic comparison of P(DAC-AM) and P(DMC-AM) in dewatering waste sludge from aluminum-ash-based polyaluminum chloride production showed that P(DAC-AM) reduced filter-cake volume by 13% and increased recovery of polyaluminum chloride product by 16% relative to P(DMC-AM) [1]. The improved dewatering performance is attributed to the more alternating copolymer sequence of P(DAC-AM), which provides a more uniform cationic charge distribution for neutralizing the positively charged inorganic sludge particles [1]. Notably, this advantage reverses for biologically treated excess sludge containing organic flocs, where P(DMC-AM) outperforms P(DAC-AM)—highlighting the application-specific selection imperative [1].

Sludge dewatering Flocculation Polyaluminum chloride recovery Filter-cake volume

Evidence-Backed Application Scenarios Where DAC (CAS 44992-01-0) Delivers Quantifiable Advantage


High-Rate Production of Cationic Polyacrylamides with Reduced Energy Input

DAC's polymerization activation energy (138.97 kJ/mol) is the lowest among commercial cationic acrylate monomers [1]. Combined with a monomer reaction order of 4.25, DAC enables faster polymerization at lower initiation temperatures, reducing heating costs and cycle times in industrial batch and continuous processes. This energy advantage is quantifiable and directly relevant to manufacturers seeking to lower the unit cost of cationic polyacrylamide production.

Ultra-Stretchable Polyampholyte Hydrogels for Soft-Matter Devices

DAC-based polyampholyte hydrogels achieve a fracture strain of 12,600%—an order of magnitude beyond typical tough hydrogels [2]. This extreme extensibility, combined with the gel's self-recovery behavior, makes DAC the cationic monomer of choice for developing soft sensors, wearable electronics, and biomedical scaffolds where large-strain mechanical integrity is non-negotiable.

Oilfield Produced-Water Treatment Requiring Consistent >90% Oil Removal

P(DAC-AM) flocculants sustain oil and turbidity removal above 90% across variable HPAM backgrounds in polymer-flooding produced water, outperforming P(DMDAAC-AM) by at least 5 percentage points [3]. For offshore platforms and onshore treatment facilities where discharge compliance is critical and chemical storage space is limited, the high efficiency and low dosage (30 mg/L) of DAC-based formulations offer a measurable operational advantage.

Inorganic Industrial Sludge Dewatering with Maximized Product Recovery

In aluminum-ash process sludge dewatering, P(DAC-AM) delivers a 13% reduction in filter-cake volume and a 16% increase in polyaluminum chloride recovery relative to P(DMC-AM) [4]. Procurement decisions for flocculants in inorganic-sludge applications should explicitly favor DAC-based polymers when the goal is minimizing solid-waste disposal tonnage and maximizing coagulant recycle yield.

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